19-Hydroxybaccatin V

Analytical Chemistry Natural Product Identification Mass Spectrometry

19-Hydroxybaccatin V (CAS 151636-93-0) is a taxane diterpenoid isolated from Taxus chinensis and other Taxus species. It is a naturally occurring baccatin analog characterized by a 19-hydroxy substitution on the taxane core, a structural feature that distinguishes it from the parent compound baccatin V.

Molecular Formula C31H38O12
Molecular Weight 602.6 g/mol
Cat. No. B12389390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Hydroxybaccatin V
Molecular FormulaC31H38O12
Molecular Weight602.6 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C
InChIInChI=1S/C31H38O12/c1-15-19(35)12-31(39)26(42-27(38)18-9-7-6-8-10-18)24-29(13-32,20(36)11-21-30(24,14-40-21)43-17(3)34)25(37)23(41-16(2)33)22(15)28(31,4)5/h6-10,19-21,23-24,26,32,35-36,39H,11-14H2,1-5H3/t19-,20+,21+,23+,24-,26-,29+,30-,31+/m0/s1
InChIKeySYDMVWLQJZBPIU-QZDKRUOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





19-Hydroxybaccatin V: A Natural Taxane Diterpenoid Standard for Anticancer Research and Analytical Development


19-Hydroxybaccatin V (CAS 151636-93-0) is a taxane diterpenoid isolated from Taxus chinensis and other Taxus species . It is a naturally occurring baccatin analog characterized by a 19-hydroxy substitution on the taxane core, a structural feature that distinguishes it from the parent compound baccatin V [1]. The compound is utilized primarily as a biochemical assay reagent and reference standard in cancer research and natural product chemistry . It is supplied as a solid with a typical purity of ≥98% .

Analytical Reference Standard
High-purity (≥98% HPLC) taxane diterpenoid for LC-MS/MS method calibration and natural product profiling.
SAR Probe & Precursor
Unique 19-hydroxyl functional handle supports semi-synthetic derivatization and structure-activity relationship (SAR) studies.
Stability-Controlled Research
Defined long-term powder stability (-20°C/3yr) suits multi-year analytical method lifecycle and biobanking workflows.

Why 19-Hydroxybaccatin V Cannot Be Replaced by Baccatin V or 19-Hydroxybaccatin III in Analytical and Biological Workflows


Taxane diterpenoids exhibit significant functional divergence driven by subtle variations in hydroxylation and acetylation patterns on the core scaffold. 19-Hydroxybaccatin V (C31H38O12, 602.63 g/mol) contains an additional oxygen atom relative to its closest analog baccatin V (C31H38O11, 586.6 g/mol), resulting in altered polarity, solubility, and chromatographic retention behavior [1]. Unlike 19-hydroxybaccatin III—which displays low cytotoxicity in A498 and NCI-H226 cell lines at 30 μg/mL [2]—the biological profile of 19-hydroxybaccatin V remains incompletely characterized, making it unsuitable to substitute one analog for another in structure-activity relationship (SAR) studies or bioassays without risking experimental confounding. Furthermore, the distinct 19-hydroxyl group may serve as a synthetic handle for semi-synthetic derivatization, a feature not present in baccatin V [1].

Replacing with baccatin V may shift chromatographic retention and mass detection due to a +16 Da molecular weight difference, risking misidentification in LC-MS workflows.
19-Hydroxybaccatin III is not a direct substitute; its lower and variable purity (95–98%) may compromise quantitative assay reproducibility and reference standard reliability.
Ambient-shipped taxane analogs often lack validated long-term stability data, introducing degradation uncertainty for longitudinal studies where defined storage stability is critical.

Quantitative Differentiation of 19-Hydroxybaccatin V vs. Baccatin V and 19-Hydroxybaccatin III


Molecular Weight Differentiation: 19-Hydroxybaccatin V vs. Baccatin V

19-Hydroxybaccatin V (C31H38O12, 602.63 g/mol) possesses one additional oxygen atom compared to baccatin V (C31H38O11, 586.6 g/mol) [1]. This 16 Da mass shift enables unambiguous differentiation by LC-MS or HRMS, critical for verifying compound identity in complex mixtures [2].

Molecular Weight
Head-to-head
602.63 g/mol
+16.03 Da vs. Baccatin V
Enables unambiguous mass-based identification in LC-MS/HRMS analysis.
Mass shift is attributed to an additional oxygen atom in the molecular structure.
Analytical Chemistry Natural Product Identification Mass Spectrometry

Purity Specification: 19-Hydroxybaccatin V vs. 19-Hydroxybaccatin III

19-Hydroxybaccatin V is commercially available with a certified purity of ≥98% (HPLC) , whereas 19-hydroxybaccatin III is often offered at lower purity grades ranging from 95% to 98% . This purity differential directly impacts the reliability of quantitative assays and reference standard applications.

Purity Specification
Data to verify
≥98% (HPLC)
Up to 3% higher vs. 19-Hydroxybaccatin III
Supports reliable quantitative assay and reference standard applications.
Vendor specification; comparative purity of analog may be variable.
Quality Control Reference Standard Phytochemical Analysis

Long-Term Stability: 19-Hydroxybaccatin V vs. Ambient-Stored Taxane Analogs

19-Hydroxybaccatin V demonstrates defined long-term stability when stored as powder at -20°C (3 years) or 4°C (2 years), and as a solution at -80°C (6 months) or -20°C (1 month) . In contrast, many taxane analogs such as baccatin V are shipped under ambient conditions and lack explicitly validated long-term stability data , introducing uncertainty for longitudinal studies or reference material archiving.

Long-Term Stability
Class-level
Powder: 3 years at -20°C
Validated data vs. ambient-shipped analogs
Reduces degradation risk for multi-year research programs.
Stability advantage inferred; many analogs lack explicit long-term data.
Compound Storage Stability Studies Biobanking

Solubility Profile: 19-Hydroxybaccatin V vs. 19-Hydroxybaccatin III in DMSO

19-Hydroxybaccatin V is soluble in DMSO, with additional formulation guidance provided for in vivo studies (e.g., DMSO:Tween 80:Saline = 10:5:85) . While 19-hydroxybaccatin III is also soluble in DMSO , the 19-hydroxyl group on 19-Hydroxybaccatin V may confer differential solubility in aqueous buffers compared to analogs lacking this functional group, although direct comparative solubility measurements are not available in the public domain .

Solubility Profile
Context-dependent
Soluble in DMSO
In vivo formulation guidance available
May reduce optimization time for preclinical formulation studies.
Direct comparative aqueous solubility data not publicly available.
Formulation Development In Vitro Assays Solubility Optimization

High-Value Research Applications for 19-Hydroxybaccatin V Based on Quantifiable Specifications


Analytical Reference Standard for Taxane Profiling in Natural Product Extracts

The combination of high purity (≥98%) and distinctive molecular mass (602.63 g/mol) makes 19-Hydroxybaccatin V an ideal retention time and mass calibrant for LC-MS/MS methods quantifying taxane diterpenoids in Taxus species extracts . Its defined stability under -20°C storage ensures consistent performance over multi-year analytical method lifecycle .

Precursor for Semi-Synthetic Derivatization in SAR Studies

The presence of the 19-hydroxyl group—absent in baccatin V—provides a unique site for selective functionalization (e.g., esterification, oxidation) to generate novel taxane analogs . This enables exploration of structure-activity relationships focused on the C19 position, a region implicated in modulating microtubule binding affinity in related taxanes [1].

Quality Control Standard for Paclitaxel-Related Impurity Profiling

As a naturally occurring baccatin derivative in Taxus chinensis, 19-Hydroxybaccatin V can serve as a process impurity marker during the isolation and purification of paclitaxel and its precursors (e.g., 10-deacetylbaccatin III) . Its distinct chromatographic behavior and high purity facilitate accurate quantification in pharmaceutical QC workflows .

Application
Selection Property
Validation Focus
Taxane Profiling in Natural Extracts
Distinct mass and high purity
LC-MS/MS retention time and mass calibration verification
Semi-Synthetic Derivatization SAR
Unique 19-hydroxyl functional handle
C19-selective functionalization and microtubule-binding affinity review
Paclitaxel Impurity Profiling QC
Process impurity marker identity
Chromatographic behavior and quantification in pharmaceutical QC workflows

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